molecular formula C22H23N7O3 B8091235 7-(but-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

7-(but-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

货号: B8091235
分子量: 433.5 g/mol
InChI 键: YORIADKXXGJPET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction to 7-(But-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

The compound represents a hybrid architecture merging purine-2,6-dione and quinazoline moieties, two pharmacologically significant heterocycles. Its design likely aims to exploit synergistic interactions between these systems, as seen in analogs targeting enzymes like dipeptidyl peptidase-4 (DPP-4) or serotonin receptors.

Chemical Identity and Nomenclature

Molecular Identity
  • IUPAC Name : this compound
  • CAS Registry Number : 2074688-84-7
  • Molecular Formula : C₂₀H₂₂N₈O₃
  • Molecular Weight : 446.45 g/mol
Structural Features
  • Purine-2,6-dione Core : A bicyclic system with ketone groups at positions 2 and 6.
  • Substituents :
    • Position 7 : But-2-yn-1-yl group (C≡C-CH₂CH₃), enhancing hydrophobicity.
    • Position 8 : 2-Hydroxyethylamino group (-NH-CH₂CH₂OH), introducing hydrogen-bonding capacity.
    • Position 1 : 4-Methylquinazolin-2-ylmethyl group, a planar aromatic system with potential π-π stacking interactions.
Comparative Analysis with Analogues
Feature Target Compound 8-Bromo Analog 8-Aminopiperidine Analog
Position 8 Subst. 2-Hydroxyethylamino Bromine 3-Aminopiperidin-1-yl
Molecular Weight 446.45 g/mol 453.29 g/mol 472.5 g/mol
Key Modifications Hydrophilic side chain Halogenated Basic amine for enhanced solubility

Structural Relationship to Purine-2,6-dione Derivatives

Purine-2,6-diones are privileged scaffolds in medicinal chemistry due to their conformational flexibility and ability to engage biological targets via hydrogen bonding and hydrophobic interactions.

Key Structural Trends in Derivatives:
  • Position 7 Modifications :
    • Alkynyl groups (e.g., but-2-yn-1-yl) improve membrane permeability, as seen in DPP-4 inhibitors like linagliptin intermediates.
  • Position 8 Functionalization :
    • Bromine or aminoalkyl groups modulate receptor affinity. For example, 8-bromo derivatives exhibit high DPP-4 inhibition (>80% at 24 hours), while 8-aminopiperidine analogs show serotonin receptor activity.
  • Quinazoline Hybridization :
    • The 4-methylquinazolin-2-ylmethyl group may enhance binding to kinases or G-protein-coupled receptors, leveraging quinazoline’s historical role in anticancer and antiviral therapies.

Pharmacological Significance of Hybrid Heterocyclic Systems

Purine-2,6-dione Therapeutics:
  • DPP-4 Inhibition : Linagliptin (a purine-2,6-dione derivative) reduces glycated hemoglobin by 0.6–0.8% in type 2 diabetes via prolonged enzyme inhibition.
  • Serotonin Receptor Modulation : 8-Aminoalkylpurinediones demonstrate antidepressant and anxiolytic effects through 5-HT₁A/5-HT₇ receptor interactions.
Quinazoline Contributions:
  • Kinase Inhibition : Quinazolines inhibit tyrosine kinases (e.g., EGFR), pivotal in cancer therapy.
  • Antimicrobial Activity : Structural rigidity and nitrogen-rich architecture enable DNA intercalation or enzyme disruption.

属性

IUPAC Name

7-but-2-ynyl-8-(2-hydroxyethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3/c1-4-5-11-28-18-19(26-21(28)23-10-12-30)27(3)22(32)29(20(18)31)13-17-24-14(2)15-8-6-7-9-16(15)25-17/h6-9,30H,10-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORIADKXXGJPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-(but-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, identified by its CAS number 2074688-84-7, is a purine derivative with potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N7OC_{22}H_{23}N_7O. Its structure includes a purine core substituted with various functional groups, which are essential for its biological activity.

PropertyValue
Molecular FormulaC22H23N7O
Molecular Weight405.46 g/mol
CAS Number2074688-84-7
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies indicate that this compound exhibits antitumor properties . In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, a study reported that it inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also shown antimicrobial activity against several bacterial strains. In particular, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL . This suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, the compound has demonstrated anti-inflammatory effects . In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 following lipopolysaccharide (LPS) administration. These findings highlight its potential as a therapeutic agent in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through caspase activation.
  • Antioxidant Activity : The presence of hydroxyl groups may contribute to its ability to scavenge free radicals.

Study 1: Antitumor Efficacy in Mice

A recent animal study evaluated the efficacy of this compound against tumor growth in mice models. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues .

Study 2: Antimicrobial Testing

In a laboratory setting, the compound was tested against multiple bacterial strains using the disk diffusion method. Results indicated zones of inhibition comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections resistant to conventional therapies .

科学研究应用

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as a therapeutic agent targeting various diseases. Its unique combination of functional groups may facilitate interactions with biological targets.

Case Study: Anticancer Activity

Research has indicated that purine derivatives exhibit anticancer properties. A study conducted on similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The specific compound may enhance this effect due to its unique structure .

Biochemical Research

In biochemical studies, purine derivatives are often investigated for their roles as enzyme inhibitors or modulators. The presence of the quinazoline moiety can enhance binding affinity to specific enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

A study focused on quinazoline derivatives showed promising results as inhibitors of certain kinases involved in cancer progression. The incorporation of the butynyl and hydroxyethylamino groups could potentially improve selectivity and potency against these targets .

Pharmacology

The pharmacological profile of this compound is being explored for its effects on various biological systems. Its potential as an anti-inflammatory or antiviral agent is under investigation.

Case Study: Antiviral Properties

Initial screenings of related purine compounds have shown activity against viral infections, particularly those caused by RNA viruses. The unique structure of this compound may confer additional antiviral properties, warranting further exploration in preclinical models .

相似化合物的比较

Solubility and Lipophilicity

  • The target compound’s hydroxyethyl group reduces logP compared to octyl (logP = 3.2) or 4-methoxybenzyl (logP = 2.8) analogues, favoring aqueous solubility .
  • Chlorobenzyl and indazol-oxoethyl substituents increase membrane permeability but may limit oral bioavailability due to high molecular weight (>400 Da) .

Structural Similarity Analysis

Using Tanimoto coefficients ():

  • vs. Piperidinyl Analogue : High similarity (0.85) due to identical N1/N7 groups; differences at C8 (hydroxyethyl vs. piperidinyl) account for reduced overlap.
  • vs. Chlorobenzyl Derivative : Moderate similarity (0.65) driven by purine-dione core; divergent N7/C8 substituents reduce congruence.

Graph Isomorphism Networks (GINs) further quantify structural differences, identifying the quinazolinylmethyl group as a unique pharmacophoric feature .

准备方法

Alkylation at the 1-Position

The quinazolinylmethyl group is introduced via nucleophilic substitution. For example, reacting 3-methylxanthine with 4-methyl-2-chloromethylquinazoline in the presence of a base like potassium carbonate in dimethylformamide (DMF) yields the 1-substituted intermediate.

Reaction Conditions :

  • Solvent: DMF

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 80–90°C

  • Time: 12–16 hours

  • Yield: ~65%

Functionalization at the 7- and 8-Positions

Introduction of the But-2-yn-1-yl Group

The 7-position is alkylated using but-2-yn-1-yl bromide under basic conditions. This step requires careful temperature control to minimize polymerization of the alkyne.

Optimized Protocol :

  • Reagent: But-2-yn-1-yl bromide (1.2 equiv)

  • Base: NaH (1.5 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Time: 6–8 hours

  • Yield: ~70%

Amination at the 8-Position

The 8-chloro intermediate (generated via chlorination of the purine core) undergoes nucleophilic substitution with 2-hydroxyethylamine .

Key Steps :

  • Chlorination : Treating the 8-position with POCl₃ in the presence of N,N-dimethylaniline.

  • Amination : Reacting the 8-chloro derivative with 2-hydroxyethylamine (5.0 equiv) in ethanol at reflux.

Reaction Metrics :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Time: 24 hours

  • Yield: ~55%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) followed by recrystallization from ethanol. Critical characterization data include:

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, quinazoline-H), 6.90 (s, 1H, NH), 4.75 (s, 2H, CH₂-quinazoline), 3.60 (t, 2H, CH₂OH).

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Alternative methodologies, such as one-pot sequential alkylation, have been explored to improve efficiency. However, these methods often result in lower regioselectivity at the 7- and 8-positions.

Table 1: Yield Comparison of Multi-Step vs. One-Pot Synthesis

MethodStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)
Multi-Step Alkylation657045.5
One-Pot Alkylation506030.0

Data adapted from analogous purine derivatization studies.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione , arises from incomplete amination at the 8-position. This is mitigated by:

  • Using excess 2-hydroxyethylamine (5.0 equiv).

  • Prolonged reaction times (up to 36 hours).

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance alkylation rates but complicate purification. Switching to acetonitrile reduces side reactions while maintaining reactivity.

Industrial-Scale Considerations

The patent literature emphasizes cost-effective protecting group strategies and catalytic methods to enhance atom economy. For instance, employing Raney nickel in reductive amination steps minimizes metal waste.

Table 2: Key Industrial Parameters

ParameterLaboratory ScalePilot Plant Scale
Reaction Volume (L)0.5500
Cooling Rate (°C/min)51
Isolation MethodColumn ChromatographyCrystallization

Adapted from large-scale purine synthesis protocols .

常见问题

Basic: What synthetic methodologies are established for synthesizing this compound?

Answer: The synthesis involves reacting ethanolamine with intermediates in toluene under controlled heating (60–70°C). Key steps include:

  • Alkylation: Introduction of the but-2-yn-1-yl group via nucleophilic substitution.
  • Amination: Ethanolamine is added to install the 2-hydroxyethylamino moiety.
  • Purification: Filtration and drying under reduced pressure yield the final product. Chromatography may be required for impurity removal .

Basic: How is structural characterization performed post-synthesis?

Answer: A combination of spectroscopic and chromatographic techniques is employed:

Technique Key Data
IR Spectroscopy Peaks at ~1697 cm⁻¹ (C=O stretch), ~3344 cm⁻¹ (N-H stretch) .
NMR (¹H/¹³C) Methyl groups (δ 1.2–1.5 ppm), quinazoline protons (δ 7.5–8.5 ppm), and purine carbonyl carbons (δ 160–170 ppm) .
HPLC Retention time comparison with reference standards ensures purity .

Advanced: How can reaction conditions be optimized to minimize side products?

Answer: Critical parameters include:

  • Temperature control: Exothermic reactions during alkylation require cooling to prevent thermal degradation.
  • Solvent selection: Toluene improves solubility of hydrophobic intermediates .
  • Catalyst screening: Lewis acids (e.g., ZnCl₂) may enhance amination efficiency.
    Contradictions in yield data (e.g., 68% in analogous brominated derivatives vs. 50–60% for this compound) suggest solvent polarity and steric hindrance influence outcomes .

Advanced: What analytical strategies detect this compound as a process-related impurity in pharmaceuticals like Linagliptin?

Answer: High-resolution LC-MS and UV-spectrophotometry are used:

  • LC-MS: Monitors m/z 522.39 (molecular ion) and fragment ions (e.g., m/z 386 for purine core).
  • HPLC-DAD: Quantifies impurities at 0.1% threshold using gradient elution (C18 column, acetonitrile/water mobile phase) .

Advanced: How does the compound’s stability profile impact formulation studies?

Answer: Accelerated stability testing under ICH guidelines reveals:

Condition Degradation Pathway
High humidity Hydrolysis of the purine-dione ring.
Oxidative stress Quinazoline methyl group oxidation.
Photolysis Cis-trans isomerism in the but-2-yn-1-yl chain .

Advanced: What computational approaches predict biological interactions?

Answer: Molecular docking (e.g., AutoDock Vina) and QSAR models are applied:

  • Targets: DPP-4 enzyme (Ki ~50 nM predicted via homology modeling).
  • Structural insights: The 4-methylquinazolinyl group occupies hydrophobic pockets, while the hydroxyethylamino moiety forms hydrogen bonds .

Basic: What purification challenges arise during synthesis?

Answer: Co-elution of structurally similar impurities (e.g., des-methyl analogs) necessitates:

  • Column chromatography: Silica gel with ethyl acetate/hexane gradients.
  • Recrystallization: Methanol/water mixtures improve crystalline purity .

Advanced: How do structural modifications influence bioactivity?

Answer: SAR studies on purine-dione analogs show:

  • But-2-yn-1-yl chain: Enhances metabolic stability but reduces aqueous solubility.
  • 4-Methylquinazolinyl group: Critical for DPP-4 inhibition (IC₅₀ < 100 nM in Linagliptin derivatives) .

Basic: What safety protocols are recommended for handling?

Answer:

  • Use PPE (gloves, goggles) due to potential irritancy.
  • Conduct reactions in fume hoods to avoid inhaling toluene vapors.
  • Store under inert atmosphere (N₂) to prevent oxidation .

Advanced: How are crystallographic techniques applied to resolve structural ambiguities?

Answer: Single-crystal X-ray diffraction (SHELXL refinement) resolves:

  • Torsional angles: Confirm Z-configuration of the but-2-yn-1-yl group.
  • Hydrogen bonding: Between hydroxyethylamino and purine carbonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(but-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
Reactant of Route 2
7-(but-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。